molecular formula C12H18O B100226 4-tert-butyl-2,5-dimethylphenol CAS No. 17696-37-6

4-tert-butyl-2,5-dimethylphenol

Cat. No.: B100226
CAS No.: 17696-37-6
M. Wt: 178.27 g/mol
InChI Key: ZSPDNAYHQYQUPC-UHFFFAOYSA-N
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Description

4-tert-butyl-2,5-dimethylphenol, also known as 2,5-dimethyl-4-tert-butylphenol, is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by two methyl groups and one tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Mechanism of Action

Mode of Action

It is known to be an alkylated phenol , which suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding.

Biochemical Pathways

Given its classification as an alkylated phenol , it may be involved in antioxidant pathways or other processes related to phenolic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2,5-dimethylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors where phenol and isobutylene are reacted in the presence of a solid acid catalyst. This method allows for efficient production with high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

4-tert-butyl-2,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in pharmaceuticals due to its antioxidant properties.

    Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.

Comparison with Similar Compounds

  • Phenol, 2,4-bis(1,1-dimethylethyl)-
  • Phenol, 2-(1,1-dimethylethyl)-4-methyl-
  • Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-

Comparison: 4-tert-butyl-2,5-dimethylphenol is unique due to the specific positioning of its tert-butyl and methyl groups, which influence its reactivity and antioxidant properties. Compared to similar compounds, it may exhibit different levels of antioxidant activity and stability, making it suitable for specific applications where these properties are desired.

Properties

IUPAC Name

4-tert-butyl-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDNAYHQYQUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066247
Record name Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-37-6
Record name 4-(1,1-Dimethylethyl)-2,5-dimethylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-2,5-xylenol
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Synthesis routes and methods I

Procedure details

butylating the entire 2,4-xylenol/2,5-xylenol mixture with isobutylene at a temperature of from about 20° C. to about 100° C. and pressures of from about ambient to about 200 pounds per square inch gauge in the presence of an acid catalyst to form predominantly 4-t-butyl-2,5-xylenol and 6-t-butyl-2,4-xylenol,
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2,4-xylenol 2,5-xylenol
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Synthesis routes and methods II

Procedure details

2,5-Xylenol (90 g, 0.73 mol) was melted at 80° C., 1 mL of concentrated sulfuric acid was added, and the mixture was heated at 90° C. while isobutylene gas was introduced subsurface over 4 hours. The reaction appeared to stall at about 80% conversion. The reaction mass was diluted with water and neutralized with NaHCO3, and some starting xylenol was removed by steam-distillation. Since the steam-distillation did not completely remove the starting material, the residue was dissolved in hot hexanes, separated from the aqueous phase, and cooled in an ice-bath. The precipitated product was filtered and washed with cold hexanes to give 64 g (49%) of 4-t-Butyl-2,5-xylenol; lit. (Stevens, Ind. Eng. Chem. 1943, 655; Parc, Rev. Inst. Fr. Pet. 1960, 680) mp 70-72° C. 1H-NMR (CDCl3) δ 1.37, (s, 9H), 2.20 (s, 3H), 2.43 (s, 3H), 4.85 (s, 1H), 6.53 (s, 1H), 7.08 (s, 1H).
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